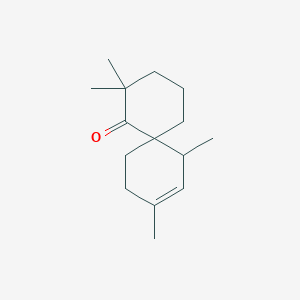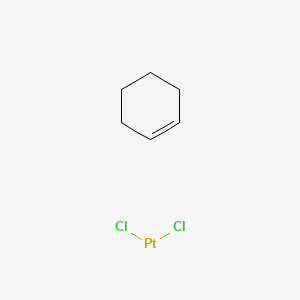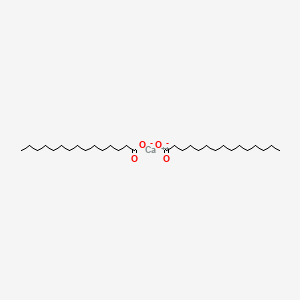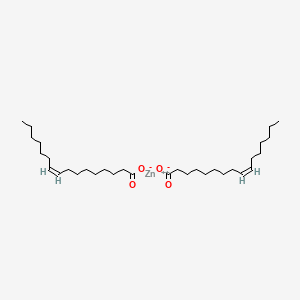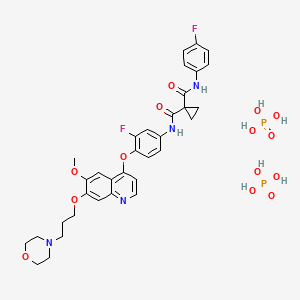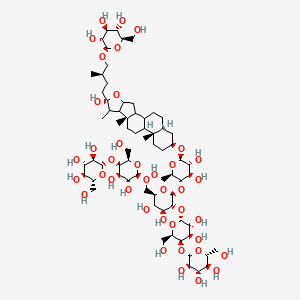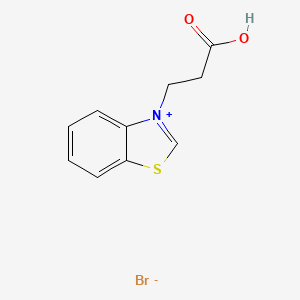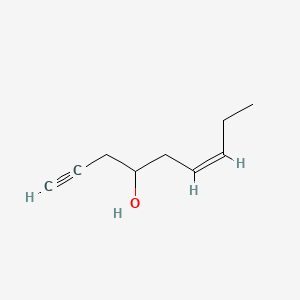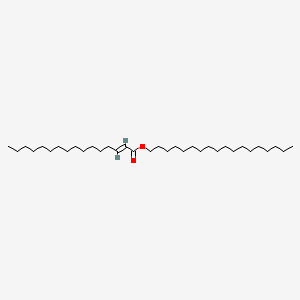
Octadecyl hexadecenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl hexadecenoate: is a chemical compound with the molecular formula C34H66O2 . It is an ester formed from octadecyl alcohol and hexadecenoic acid. This compound is also known by other names such as Stearyl palmitoleate and Octadecyl (Z)-9-hexadecenoate . It is a wax ester, which means it is a type of ester that is typically found in natural waxes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octadecyl hexadecenoate can be synthesized through the esterification reaction between octadecyl alcohol and hexadecenoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction can be carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and catalysts can also enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Octadecyl hexadecenoate can undergo various chemical reactions, including:
Oxidation: The double bond in the hexadecenoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octadecyl hexadecenoate is used as a model compound in studies of esterification and transesterification reactions. It is also used in the synthesis of other complex esters and as a reagent in organic synthesis .
Biology: In biological research, this compound is used to study lipid metabolism and the role of wax esters in biological systems. It is also used in the formulation of lipid-based drug delivery systems .
Industry: In the industrial sector, this compound is used as a lubricant, plasticizer, and in the formulation of cosmetics and personal care products .
Wirkmechanismus
The mechanism of action of octadecyl hexadecenoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester group can be hydrolyzed by esterases to release octadecyl alcohol and hexadecenoic acid, which can then participate in various metabolic pathways . The compound can also interact with lipid bilayers, affecting their fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Octadecyl hexadecanoate (Stearyl palmitate): Similar in structure but lacks the double bond in the hexadecenoate moiety.
Octadecyl octanoate (Stearyl caprylate): Similar ester but with a shorter fatty acid chain.
Octadecyl dodecanoate (Stearyl laurate): Similar ester with a medium-length fatty acid chain.
Uniqueness: Octadecyl hexadecenoate is unique due to the presence of the double bond in the hexadecenoate moiety, which imparts different chemical reactivity and physical properties compared to its saturated counterparts . This double bond can participate in additional chemical reactions, such as oxidation and hydrogenation, making it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
93922-68-0 |
|---|---|
Molekularformel |
C34H66O2 |
Molekulargewicht |
506.9 g/mol |
IUPAC-Name |
octadecyl (E)-hexadec-2-enoate |
InChI |
InChI=1S/C34H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h30,32H,3-29,31,33H2,1-2H3/b32-30+ |
InChI-Schlüssel |
RPFFETLYGXKAFP-NHQGMKOOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C/CCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


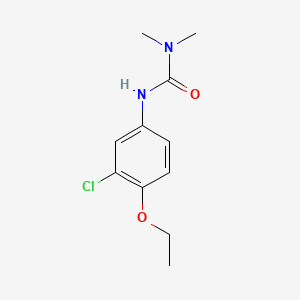
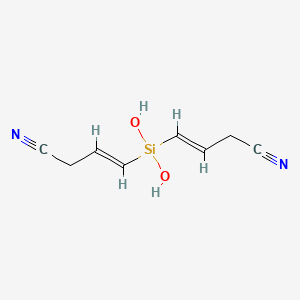
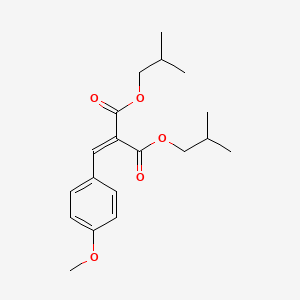
![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)
